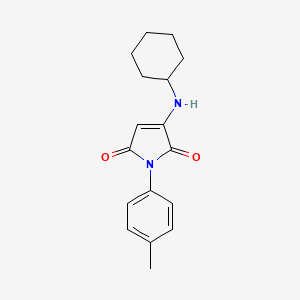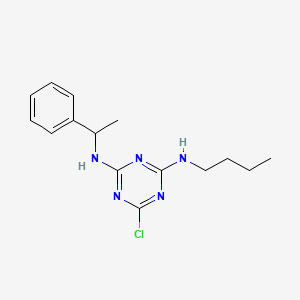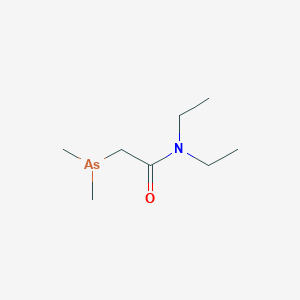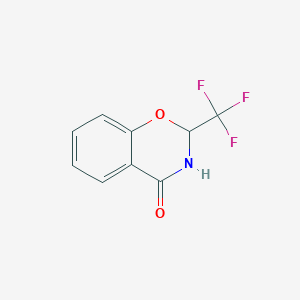
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzoxazinone ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This involves the use of cyanuric chloride and dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, which simplifies the process and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an enzyme inhibitor, particularly for proteases and elastases.
Medicine: Investigated for its potential as an anti-cancer agent and anti-inflammatory drug.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-3,1-Benzoxazin-4-ones: Other derivatives with different substituents at the 2-position, such as methyl or phenyl groups.
Uniqueness
The presence of the trifluoromethyl group in 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- enhances its chemical stability and biological activity compared to other benzoxazinone derivatives. This makes it a more potent inhibitor of enzymes and a valuable compound in medicinal chemistry .
Properties
CAS No. |
112107-45-6 |
|---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-13-7(14)5-3-1-2-4-6(5)15-8/h1-4,8H,(H,13,14) |
InChI Key |
KUAIFAGXNPQWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
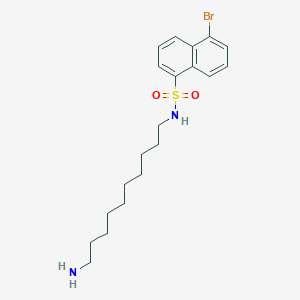
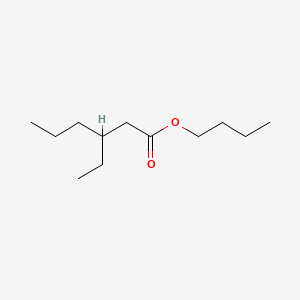
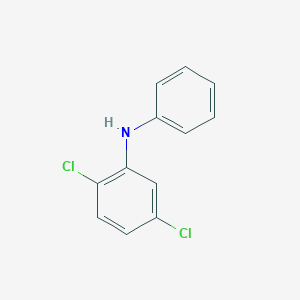

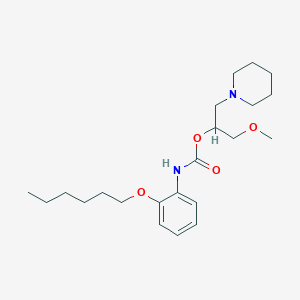

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
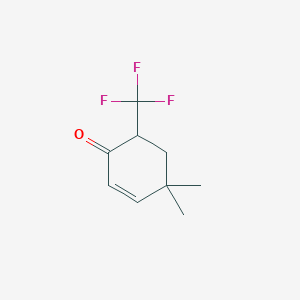
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
